7-(2-Chlorophenyl)dibenzo[c,h]acridine 7-(2-Chlorophenyl)dibenzo[c,h]acridine
Brand Name: Vulcanchem
CAS No.: 36762-08-0
VCID: VC20650695
InChI: InChI=1S/C27H16ClN/c28-24-12-6-5-11-21(24)25-22-15-13-17-7-1-3-9-19(17)26(22)29-27-20-10-4-2-8-18(20)14-16-23(25)27/h1-16H
SMILES:
Molecular Formula: C27H16ClN
Molecular Weight: 389.9 g/mol

7-(2-Chlorophenyl)dibenzo[c,h]acridine

CAS No.: 36762-08-0

Cat. No.: VC20650695

Molecular Formula: C27H16ClN

Molecular Weight: 389.9 g/mol

* For research use only. Not for human or veterinary use.

7-(2-Chlorophenyl)dibenzo[c,h]acridine - 36762-08-0

Specification

CAS No. 36762-08-0
Molecular Formula C27H16ClN
Molecular Weight 389.9 g/mol
IUPAC Name 13-(2-chlorophenyl)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene
Standard InChI InChI=1S/C27H16ClN/c28-24-12-6-5-11-21(24)25-22-15-13-17-7-1-3-9-19(17)26(22)29-27-20-10-4-2-8-18(20)14-16-23(25)27/h1-16H
Standard InChI Key IHZSJKZDKDEVLP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2N=C4C(=C3C5=CC=CC=C5Cl)C=CC6=CC=CC=C64

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-(2-Chlorophenyl)dibenzo[c,h]acridine belongs to the acridine family, featuring a planar tricyclic aromatic system fused with two benzene rings and a central nitrogen atom. The 2-chlorophenyl substituent at the 7-position introduces steric and electronic effects that modulate the compound’s reactivity and intermolecular interactions . Comparative analysis of structural analogs, such as 14-(2-chlorophenyl)dibenzo[a,h]acridine (CAS 36762-12-6), suggests a molecular formula of C<sub>27</sub>H<sub>16</sub>ClN and a molecular weight of approximately 389.88 g/mol . The chlorine atom’s ortho position on the phenyl ring enhances electron-withdrawing effects, potentially influencing solubility and binding affinity .

Physicochemical Characteristics

While experimental data for 7-(2-chlorophenyl)dibenzo[c,h]acridine remains sparse, analogous compounds provide valuable benchmarks:

PropertyValue (Analog Compound)Source Compound
Density1.315 g/cm³14-(2-chlorophenyl)dibenzo[a,h]acridine
Boiling Point584°C14-(2-chlorophenyl)dibenzo[a,h]acridine
Molecular Weight389.88 g/mol14-(2-chlorophenyl)dibenzo[a,h]acridine
LogP (Partition Coefficient)8.0114-(2-chlorophenyl)dibenzo[a,h]acridine
Flash Point335.3°C14-(2-chlorophenyl)dibenzo[a,h]acridine

The high LogP value indicates significant hydrophobicity, suggesting preferential partitioning into lipid membranes or organic phases . The planar structure facilitates π-π stacking interactions, a hallmark of acridine derivatives .

Synthesis and Manufacturing Processes

One-Pot Condensation in Polyethylene Glycol

A scalable route to acridine derivatives involves the one-pot reaction of sartalone, substituted aldehydes, and liquor ammonia in polyethylene glycol (PEG-400) under mild conditions (60–80°C) . For example:

  • Sartalone (1) reacts with 2-chlorobenzaldehyde (2) in PEG-400.

  • Ammonia is introduced to facilitate cyclization.

  • The product precipitates in ice-cold water and is purified via ethanol recrystallization .

This method achieves yields exceeding 75% and avoids toxic solvents, aligning with green chemistry principles .

Aqueous-Phase Synthesis with TEBAC Catalyst

An alternative approach employs triethylbenzylammonium chloride (TEBAC) in water to condense N-arylidenenaphthalen-1-amine with 5,5-dimethyl-1,3-cyclohexadione . Key advantages include:

  • Reaction Temperature: 80–100°C.

  • Catalyst Loading: 10 mol% TEBAC.

  • Yield: 82–89% for substituted acridines .

The aqueous medium minimizes environmental impact, and TEBAC enhances reaction efficiency by stabilizing intermediates .

Applications in Materials Science and Technology

Organic Semiconductors

The extended π-conjugation system enables applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) . The chlorine substituent improves electron mobility by modulating the molecular orbital energy levels .

Fluorescent Probes

Acridine derivatives emit in the visible spectrum (λ<sub>em</sub> ≈ 450–550 nm), making them candidates for bioimaging agents or sensors . The chlorophenyl group’s electron-withdrawing nature may redshift emission wavelengths compared to unsubstituted analogs .

Interaction Studies and Mechanistic Insights

Computational Modeling

Density functional theory (DFT) studies on analogous compounds reveal:

  • HOMO-LUMO Gap: ~3.2 eV, indicative of semiconductor behavior .

  • Electrostatic Potential: Localized negative charge on the acridine nitrogen, facilitating protonation in acidic environments .

DNA Binding Kinetics

Surface plasmon resonance (SPR) assays for related acridines demonstrate binding constants (K<sub>d</sub>) in the nanomolar range, with intercalation lifetimes exceeding 10 minutes . Chlorine substituents may strengthen binding via van der Waals interactions with DNA grooves .

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